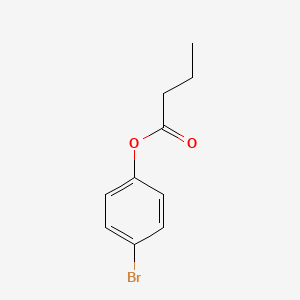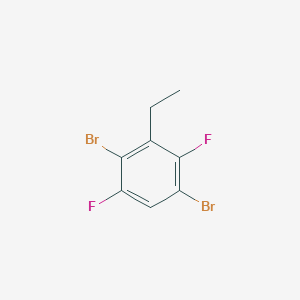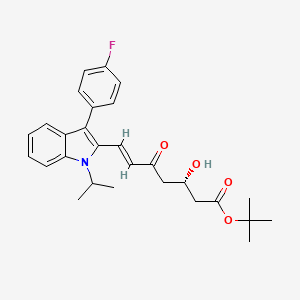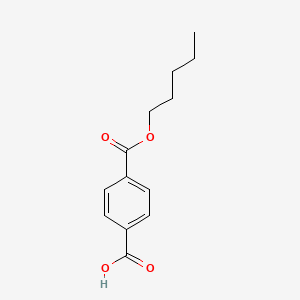![molecular formula C8H3BrFNO4 B13431527 2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzo[b]furan core. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one typically involves multi-step organic reactions. One common method involves the bromination of 5-fluoro-7-nitrobenzo[b]furan-3(2H)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]furan core, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzo[b]furan derivatives with various functional groups.
Reduction: Conversion of the nitro group to an amino group, resulting in amino-substituted benzo[b]furan derivatives.
Oxidation: Formation of oxidized benzo[b]furan derivatives with additional functional groups like carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate redox reactions, while the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluorobenzotrifluoride: Similar in structure but lacks the nitro group and benzo[b]furan core.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains similar functional groups but has a different core structure.
2-Bromo-5-fluorobenzonitrile: Shares the bromine and fluorine substituents but has a nitrile group instead of a nitro group.
Uniqueness
2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one is unique due to the combination of its functional groups and the benzo[b]furan core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C8H3BrFNO4 |
|---|---|
Peso molecular |
276.02 g/mol |
Nombre IUPAC |
2-bromo-5-fluoro-7-nitro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H3BrFNO4/c9-8-6(12)4-1-3(10)2-5(11(13)14)7(4)15-8/h1-2,8H |
Clave InChI |
XVBMDSVXHXVGAH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C(O2)Br)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


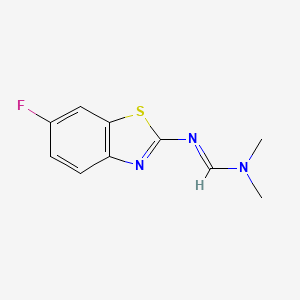

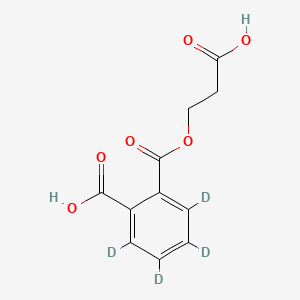

![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)

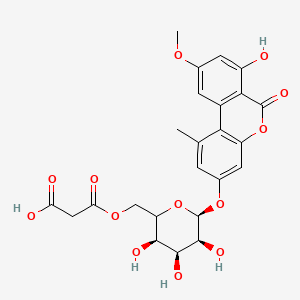
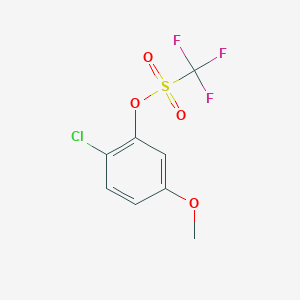
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
